Fmoc-D-Lys(Teoc)-OH

Beschreibung

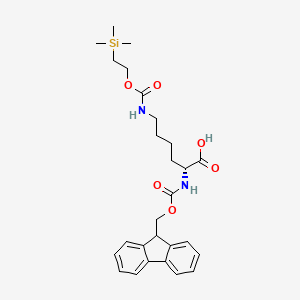

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNHWQULKLODEU-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679805 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198545-00-5 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Mechanistic Analysis of Fmoc D Lys Teoc Oh

Structural Conformation and Stereochemistry of Fmoc-D-Lys(Teoc)-OH

The foundational stereochemistry of this compound is dictated by the D-configuration of the lysine (B10760008) amino acid. This designates the specific spatial arrangement of the substituents around the α-carbon, which is an (R)-configuration according to the Cahn-Ingold-Prelog priority rules. nih.gov The full chemical name, (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-6-[[2-(trimethylsilyl)ethoxy]carbonylamino]hexanoic acid, explicitly defines this stereochemical identity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 198545-00-5 |

| Molecular Formula | C₂₇H₃₆N₂O₆Si |

| Molecular Weight | 512.66 g/mol iris-biotech.de |

| Appearance | White crystalline powder embrapa.br |

| Melting Point | 70 - 75 °C embrapa.br |

| Optical Rotation | [a]20D = 11 ± 1 º (c=1 in DMF) embrapa.br |

| Purity | ≥ 99% (HPLC, TLC) embrapa.br |

Functional Characterization of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), primarily serving as a temporary protecting group for the α-amino group of amino acids. researchgate.netpeptide.com Introduced by Carpino and Han in 1970, its popularity stems from its remarkable stability under acidic conditions and its facile removal with mild bases, a property known as base lability. peptide.com This orthogonality to acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a key advantage, enabling the selective deprotection of the N-terminus without disturbing acid-sensitive side-chain protecting groups or the peptide-resin linkage. total-synthesis.comnih.gov

Mechanism of Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The cleavage of the Fmoc group is a two-step process initiated by a base. nih.gov In the context of SPPS, a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used. peptide.com

The mechanism proceeds as follows:

Proton Abstraction: The base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system. peptide.com This is the rate-determining step. The resulting carbanion is stabilized by the aromatic nature of the fluorenyl system. total-synthesis.com

β-Elimination: The formation of the stabilized anion triggers a β-elimination reaction. This leads to the cleavage of the C-O bond of the carbamate (B1207046), releasing the free amino group of the peptide, carbon dioxide, and dibenzofulvene (DBF). peptide.com

Dibenzofulvene Adduct Formation: Dibenzofulvene is a reactive electrophile that can potentially undergo undesirable side reactions with the newly liberated amine. To prevent this, the excess secondary amine in the deprotection solution acts as a scavenger, reacting with the DBF to form a stable adduct, which is then washed away. peptide.comwikipedia.org

The progress of the deprotection reaction can be conveniently monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct exhibits strong UV absorbance. wikipedia.org

Selective Base-Labile Cleavage Protocols

While piperidine is the most common reagent for Fmoc removal, its basicity can sometimes lead to side reactions, such as aspartimide formation in sequences containing aspartic acid. nih.gov To mitigate such issues and to achieve selective cleavage in specific synthetic contexts, alternative, milder, or more sterically hindered bases can be employed.

Table 2: Common Reagents for Fmoc Deprotection

| Reagent | Typical Concentration | Notes |

| Piperidine | 20% in DMF | The standard and most widely used reagent for Fmoc deprotection in SPPS. peptide.com |

| Piperazine | 10% w/v in 9:1 DMF/ethanol | A viable alternative to piperidine, sometimes used to reduce toxicity and modify deprotection kinetics. nih.gov |

| 4-Methylpiperidine | 20% v/v in DMF | Behaves similarly to piperidine but with altered nucleophilicity and basicity. nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Catalytic amounts (e.g., 2%) with a scavenger | A much stronger, non-nucleophilic base that can accelerate slow deprotections. peptide.com It requires a nucleophilic scavenger like piperidine or morpholine (B109124) to trap the dibenzofulvene. peptide.com |

| Morpholine | 50% in DMF | A weaker base that can minimize certain side reactions like diketopiperazine formation. researchgate.net |

| Triethylamine | A weak base that can be used for Fmoc cleavage, often in combination with an ionic liquid to enhance efficiency. researchgate.net |

The choice of the deprotection reagent and conditions can be tailored to the specific peptide sequence and the presence of other sensitive functional groups, allowing for a high degree of control over the synthesis process.

Functional Characterization of the 2-Trimethylsilylethoxycarbonyl (Teoc) Protecting Group

The 2-trimethylsilylethoxycarbonyl (Teoc) group is a silicon-based protecting group for amines. chem-station.com It is valued for its stability towards a wide range of chemical conditions, including those employed for the removal of other common protecting groups like Fmoc (basic conditions) and Cbz (hydrogenolysis). highfine.comhighfine.com This stability makes it an excellent choice for the protection of amino acid side chains, such as the ε-amino group of lysine, where orthogonality is required. chem-station.com

Mechanism of Teoc Deprotection via Silicon-Based Cleavage

The removal of the Teoc group is typically achieved through a mechanism that targets the silicon atom. chem-station.com This cleavage is most commonly initiated by a source of fluoride (B91410) ions. chem-station.com

The deprotection mechanism unfolds as follows:

Fluoride Attack: A fluoride ion, being a strong nucleophile for silicon, attacks the silicon atom of the trimethylsilyl (B98337) group. chem-station.com

β-Elimination: This nucleophilic attack initiates a 1,2-elimination (β-elimination) reaction. This process involves the cleavage of the silicon-carbon and the carbon-oxygen bonds. chem-station.com

Product Formation: The β-elimination results in the formation of the free amine, carbon dioxide, ethylene, and a stable trimethylsilyl fluoride (Me₃SiF) byproduct. chem-station.com This fragmentation is essentially irreversible, driving the deprotection to completion.

Selective Fluoride-Mediated Cleavage Conditions

The Teoc group's unique susceptibility to fluoride ions allows for its selective removal in the presence of other protecting groups that are stable to these conditions. highfine.com This is a key feature of its utility in orthogonal protection strategies.

Table 3: Reagents for Fluoride-Mediated Teoc Deprotection

| Reagent | Abbreviation | Typical Conditions |

| Tetrabutylammonium (B224687) fluoride | TBAF | Typically used as a solution in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). chem-station.comdatapdf.com |

| Triethylamine trihydrofluoride | Et₃N·3HF | A milder source of fluoride that can be used for selective deprotection. umich.edu |

| Hydrofluoric acid | HF | Can be used, often in pyridine (B92270) or as an aqueous solution, but is highly corrosive and less commonly employed for sensitive substrates. highfine.com |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate | TAS-F | An anhydrous source of fluoride ions. |

The choice of the fluoride reagent and the reaction conditions (solvent, temperature, and reaction time) can be optimized to achieve clean and selective deprotection of the Teoc group without affecting other protecting groups present in the molecule. For instance, while TBAF is a strong fluoride source, its basicity can sometimes lead to the cleavage of base-labile groups like Fmoc. escholarship.org In such cases, buffered or less basic fluoride sources may be preferred to maintain orthogonality.

Orthogonality Profile of this compound in Multi-Protecting Group Strategies

The effectiveness of this compound in sophisticated peptide synthesis lies in the orthogonal nature of its protecting groups, which allows for their selective removal without affecting other protecting groups in the peptide chain. iris-biotech.deorganic-chemistry.org This orthogonality is critical when synthesizing peptides with specific side-chain modifications.

Compatibility with Acid-Labile Protecting Groups (e.g., Boc, Trt, tBu)

The Teoc group demonstrates good stability towards many acidic conditions, but its compatibility with strongly acidic reagents used to cleave common acid-labile protecting groups like tert-butoxycarbonyl (Boc), trityl (Trt), and tert-butyl (tBu) can be limited. iris-biotech.de While the Teoc group is generally stable to moderately acidic conditions, it is not sufficiently stable under the strong acidic conditions typically required for Boc deprotection, such as high concentrations of trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net

The Trt and tBu groups, also cleaved by acidic conditions, present a similar challenge. issuu.comwikidot.com The choice of acid and reaction conditions must be carefully controlled to achieve selective deprotection of Boc, Trt, or tBu without premature loss of the Teoc group. Research has shown that with careful selection of acidic reagents, some level of selective deprotection is possible, but the conditions are often on a fine line, making this combination less than ideal for straightforward orthogonal strategies. researchgate.net

| Protecting Group | Typical Deprotection Reagent | Teoc Group Stability |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Strong acid (e.g., high % TFA) | Not sufficiently stable iris-biotech.de |

| Trt (trityl) | Mild acid (e.g., dilute TFA) | Partially stable, requires careful conditions wikidot.com |

| tBu (tert-butyl) | Strong acid (e.g., high % TFA) | Not sufficiently stable issuu.com |

Compatibility with Hydrogenolysis-Labile Protecting Groups (e.g., Cbz, Bzl)

The Teoc group exhibits excellent stability under the conditions required for the removal of hydrogenolysis-labile protecting groups such as benzyloxycarbonyl (Cbz) and benzyl (B1604629) (Bzl). iris-biotech.dechem-station.com Catalytic hydrogenolysis, typically employing a palladium catalyst and a hydrogen source, is a mild method for deprotection that does not affect the silicon-based Teoc group. chem-station.comwikidot.com

This high level of orthogonality makes the combination of Fmoc, Teoc, and Cbz/Bzl a powerful strategy for the synthesis of complex peptides where multiple levels of selective deprotection are required. iris-biotech.deresearchgate.net For instance, the Cbz group can be used to protect other amino acid side chains in the peptide, and its selective removal via hydrogenolysis leaves the Fmoc and Teoc groups intact for subsequent, specific chemical transformations. researchgate.net

| Protecting Group | Typical Deprotection Method | Teoc Group Stability |

|---|---|---|

| Cbz (benzyloxycarbonyl) | Catalytic Hydrogenolysis | Stable iris-biotech.deresearchgate.net |

| Bzl (benzyl) | Catalytic Hydrogenolysis | Stable researchgate.net |

Contrasting Reactivity with Light-Labile and Hydrazine-Labile Protecting Groups

The Teoc group's deprotection mechanism is distinct from those of light-labile and hydrazine-labile protecting groups, further expanding its utility in orthogonal synthesis schemes.

Light-Labile Protecting Groups , such as the nitroveratryloxycarbonyl (NVOC) group, are removed by photolysis at a specific wavelength of UV light. wikidot.com The Teoc group is completely stable to these conditions, allowing for the selective deprotection of a photolabile group in the presence of Teoc.

Hydrazine-Labile Protecting Groups , like the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl (ivDde) groups, are cleaved by treatment with dilute hydrazine (B178648). sigmaaldrich.com These groups are often used for the side-chain protection of lysine or other amino acids to allow for on-resin cyclization or branching. sigmaaldrich.comchempep.com The Teoc group is stable to the mild hydrazinolysis conditions used to remove Dde or ivDde, making this a highly effective orthogonal pairing. sigmaaldrich.com

The contrasting deprotection methods for these groups are summarized in the table below, highlighting the robust orthogonality of the Teoc protecting group.

| Protecting Group Type | Example Group(s) | Deprotection Condition | Teoc Group Stability |

|---|---|---|---|

| Fluoride-Labile | Teoc | Fluoride source (e.g., TBAF) tcichemicals.com | N/A |

| Light-Labile | NVOC | UV Photolysis wikidot.com | Stable |

| Hydrazine-Labile | Dde, ivDde | Dilute Hydrazine sigmaaldrich.com | Stable |

Advanced Synthetic Methodologies Incorporating Fmoc D Lys Teoc Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for Fmoc-D-Lys(Teoc)-OH Integration

Solid-phase peptide synthesis (SPPS) remains the dominant methodology for the assembly of peptides, and the integration of this compound within this framework requires careful consideration of coupling conditions, resin compatibility, and opportunities for on-resin modifications.

Optimized Coupling Conditions and Reagent Selection

The efficiency of incorporating this compound into a growing peptide chain is highly dependent on the choice of coupling reagents and reaction conditions. The bulky nature of both the Fmoc and Teoc protecting groups can present steric challenges that necessitate optimized protocols to ensure high coupling yields and prevent racemization.

Standard phosphonium-based and aminium/uronium-based coupling reagents are generally effective. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are commonly employed in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA). sigmaaldrich-jp.combachem.com The selection of the base is critical, with weaker bases like sym-collidine sometimes recommended to minimize racemization, particularly for sensitive residues. bachem.com

For challenging couplings, more potent activating agents may be required. For instance, PyAOP (7-Aza-benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) can offer faster coupling rates due to the enhanced electron-withdrawing effect of the resulting -OAt active ester. bachem.com Another effective reagent is DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one), which is known for its ability to suppress racemization. bachem.comnih.gov

The following table summarizes common coupling reagents used with Fmoc-amino acids, including this compound:

| Coupling Reagent | Additive | Base | Key Characteristics |

| HBTU/TBTU | HOBt | DIPEA/NMM | Standard, efficient coupling. researchgate.net |

| PyBOP | HOBt | DIPEA/NMM | Effective for standard couplings. sigmaaldrich-jp.com |

| PyAOP | HOAt | DIPEA/NMM | Faster coupling rates. bachem.com |

| DEPBT | - | DIPEA | Low racemization. bachem.comnih.gov |

| DIC | HOBt/Oxyma | - | Can be used under base-free conditions to minimize racemization. bachem.com |

DIC: Diisopropylcarbodiimide, NMM: N-methylmorpholine

Resin Compatibility and Loading Efficiency

The choice of solid support is a critical parameter in SPPS. For the synthesis of peptides incorporating this compound, the resin must be stable to the conditions used for both Fmoc group removal (typically 20% piperidine (B6355638) in DMF) and Teoc group cleavage (fluoride ions).

Standard polystyrene-based resins, such as Wang resin and 2-chlorotrityl chloride (2-CTC) resin, are widely compatible with Fmoc chemistry. sigmaaldrich.comrsc.org The 2-CTC resin is particularly advantageous as it allows for the cleavage of the final peptide from the support under very mild acidic conditions, such as with hexafluoroisopropanol (HFIP) in dichloromethane (B109758) (DCM), leaving acid-labile side-chain protecting groups intact. rsc.orgcblpatras.gr This is beneficial for the synthesis of protected peptide fragments intended for use in fragment condensation strategies. cblpatras.gr

TentaGel resins, which are a composite of polyethylene (B3416737) glycol grafted onto a polystyrene matrix, offer excellent swelling properties in a variety of solvents and are also compatible with this compound. rapp-polymere.com

On-Resin Side-Chain Functionalization Methodologies

A primary advantage of using the Teoc protecting group on the lysine (B10760008) side chain is its orthogonality to the Fmoc/tBu strategy. The Fmoc group is base-labile, while most standard side-chain protecting groups (like Boc, tBu, Trt) are acid-labile. The Teoc group, in contrast, is selectively cleaved by fluoride (B91410) ions, most commonly using tetrabutylammonium (B224687) fluoride (TBAF). iris-biotech.de This orthogonality allows for the selective deprotection of the lysine ε-amino group while the peptide is still attached to the resin, opening up a wide array of possibilities for on-resin side-chain modifications.

Once the Teoc group is removed, the newly liberated primary amine on the lysine side chain can be functionalized in numerous ways. For example, it can be acylated to introduce reporter groups like fluorophores or biotin (B1667282), it can be used as a point of attachment for polyethylene glycol (PEG) chains to improve pharmacokinetic properties, or it can serve as an anchor point for building branched or cyclic peptides. rsc.orgsigmaaldrich-jp.com

For instance, a study on the synthesis of degarelix (B1662521) analogs utilized Fmoc-4Aph(Teoc)-OH, where the Teoc group was removed on-resin using tetrabutylammonium fluoride in DMF to allow for subsequent modifications. google.com Another example involves the on-resin thiourea (B124793) formation on a Teoc-deprotected lysine side chain. rsc.org This selective on-resin chemistry is a powerful tool for creating complex peptide architectures that would be difficult to assemble using other methods. nih.gov

Solution-Phase Synthetic Routes for this compound Building Blocks

While SPPS is dominant, solution-phase synthesis still plays a crucial role, particularly in the large-scale production of peptides and the synthesis of complex peptide fragments.

Fragment Condensation Approaches

In a fragment condensation approach, smaller, protected peptide fragments are synthesized separately (often via SPPS) and then coupled together in solution. cblpatras.gr This strategy can be more efficient for the synthesis of very long peptides by reducing the number of repetitive coupling and deprotection steps on a single resin, which can lead to cumulative side reactions and lower yields.

This compound can be incorporated into a peptide fragment synthesized on a 2-chlorotrityl chloride resin. The fully protected fragment can then be cleaved from the resin under mild conditions that leave the Teoc and other side-chain protecting groups intact. cblpatras.gr This protected fragment, possessing either a C-terminal acid or an N-terminal amine, can then be coupled to another protected fragment in solution. The Teoc group on the lysine residue remains stable during these solution-phase coupling reactions and can be removed at a later stage if further site-specific modification is required.

Convergent Synthesis Strategies

The use of this compound is highly compatible with convergent strategies. For example, in the total synthesis of the depsipeptide antibiotic lysobactin, a Teoc-protected amino acid was used in the synthesis of a key fragment. nih.gov The Teoc group provided stable protection during the assembly of the fragment and was later removed under specific conditions to allow for subsequent transformations.

Similarly, a convergent synthesis of lipid I and II analogs for studying bacterial cell wall biosynthesis employed a solid-phase approach to generate a key peptide fragment that could then be coupled to other components in solution. rsc.orgrsc.org The use of orthogonal protecting groups like Teoc is critical in such strategies to ensure that the various fragments can be selectively deprotected and coupled without unintended side reactions. This modularity allows for the efficient production of a variety of analogs for biological testing. rsc.org

Chemoselective Derivatization at the ε-Amino Position

The ε-amino group of lysine is a primary site for post-translational modifications and the attachment of various functional moieties. The use of this compound provides a robust platform for achieving highly chemoselective derivatization at this position. issuu.comiris-biotech.de Once the peptide backbone is assembled, the Teoc group can be selectively removed on-resin, exposing a nucleophilic primary amine on the lysine side chain. This amine is then available for a range of chemical transformations, independent of other functional groups in the peptide. highfine.com

This strategy is particularly valuable for synthesizing peptides with site-specific labels, cross-linkers, or other modifications. The orthogonality of the Teoc group ensures that the derivatization occurs exclusively at the intended lysine residue, preventing the formation of heterogeneous products that can arise from modifying multiple reactive sites. iris-biotech.de

Following the selective removal of the Teoc protecting group with a fluoride source, the newly liberated ε-amino group of the D-lysine residue is primed for reaction. tcichemicals.comchem-station.com Standard peptide coupling reagents can be employed to form a stable amide bond with a desired carboxylic acid. This allows for the introduction of a wide array of functionalities, including but not limited to, biotin for affinity purification, fatty acids for lipidation, or small molecule drugs. issuu.com

Acylation, the process of adding an acyl group, is another common modification. Reagents like acetic anhydride (B1165640) can be used to acetylate the side-chain amine, mimicking a natural post-translational modification. organic-chemistry.org The reaction conditions for these amidation and acylation steps are generally mild and compatible with most peptide sequences and solid supports, ensuring high yields and minimal side reactions. organic-chemistry.org The choice of coupling reagents and conditions can be optimized to suit the specific substrate being introduced. bachem.com

Table 1: Comparison of Orthogonal Protecting Groups for Lysine Side-Chain Derivatization This interactive table summarizes the properties of Teoc and other common protecting groups used for the ε-amino group of lysine, highlighting their cleavage conditions and compatibility.

| Protecting Group | Chemical Name | Cleavage Conditions | Orthogonal To | Key Features |

|---|---|---|---|---|

| Teoc | 2-(Trimethylsilyl)ethoxycarbonyl | Fluoride ions (e.g., TBAF) tcichemicals.comchem-station.com | Fmoc, Boc, Cbz highfine.comiris-biotech.de | Stable to acid and base; enables highly selective side-chain modification. highfine.com |

| Boc | tert-Butoxycarbonyl | Strong acid (e.g., TFA) tcichemicals.comhighfine.com | Fmoc, Cbz, Alloc peptide.com | Widely used in Boc-SPPS; acid-labile. highfine.com |

| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine (B178648) in DMF google.com | Fmoc, Boc, Trt sigmaaldrich.com | Hydrazine-labile; used for on-resin cyclization and branching. |

| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | 2% Hydrazine in DMF sigmaaldrich.com | Fmoc, Boc, Trt sigmaaldrich.com | More stable to piperidine than Dde, reducing premature deprotection. sigmaaldrich.com |

| Mtt | Methyltrityl | Dilute TFA issuu.com | Fmoc, Boc (at higher TFA conc.) | Highly acid-sensitive; allows for mild, selective deprotection. issuu.com |

The ability to deprotect the lysine side chain under specific, mild conditions makes this compound an excellent tool for bioconjugation. iris-biotech.de After synthesizing a peptide or small protein segment, the Teoc group can be removed to reveal a unique chemical handle for attaching probes, such as fluorophores, quenchers, or complex organic molecules. nih.gov This site-specific labeling is critical for creating well-defined bioconjugates for use in diagnostics, imaging, and fundamental biological research. chemrxiv.org

For example, a peptide containing a single this compound residue can be synthesized, and after Teoc removal, an azide- or alkyne-containing molecule can be coupled to the ε-amino group. This prepares the peptide for a subsequent bioorthogonal "click" reaction, such as a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), to attach a larger biomolecule or probe. google.com This two-step approach ensures that the modification is clean, efficient, and occurs only at the desired location, which is a significant advantage over less selective labeling methods that target multiple lysine residues. nih.govchemrxiv.org

Control of Epimerization During Coupling Procedures

Epimerization, the undesirable conversion of an L- or D-amino acid to its opposite stereoisomer at the α-carbon, is a persistent challenge in peptide synthesis. mdpi.com This side reaction can occur during the activation of the carboxylic acid for coupling, particularly for residues susceptible to racemization. The risk is heightened by factors such as prolonged exposure to basic conditions or the use of highly activating coupling reagents. mdpi.com

For this compound, as with other protected amino acids, minimizing epimerization during its incorporation into a growing peptide chain is crucial for maintaining the stereochemical purity and, ultimately, the biological activity of the final product. thieme-connect.de The structure of the amino acid, the nature of its protecting groups, the choice of coupling reagents, additives, and reaction conditions all play a role in the rate of epimerization. mdpi.com

Research has shown that using less basic activators and including additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can effectively suppress epimerization by minimizing the formation of the problematic oxazolone (B7731731) intermediate. bachem.commdpi.com Furthermore, careful control of reaction times and temperature is essential. For particularly sensitive couplings, the use of pre-formed active esters or coupling reagents known for low racemization potential, such as DEPBT, is recommended. bachem.com A study on the synthesis of bacterial cell wall building blocks highlighted that the synthetic strategy, such as combining solid-phase and solution-phase methods, could be crucial to avoid unfavorable epimerization of silyl-protected residues. rsc.org

Table 2: Factors Influencing and Mitigating Epimerization During Coupling This interactive table outlines key factors that contribute to epimerization and the corresponding strategies to suppress it during the coupling of this compound.

| Influencing Factor | Risk | Mitigation Strategy | Example Reagents/Conditions |

|---|---|---|---|

| Base | Strong, sterically unhindered bases (e.g., DIPEA) can promote proton abstraction from the α-carbon. mdpi.com | Use a weaker or more sterically hindered base; minimize base equivalents. | N-Methylmorpholine (NMM), Collidine |

| Coupling Reagent | Highly reactive carbodiimides (e.g., DCC) or phosphonium (B103445) salts (e.g., HBTU) can increase risk. bachem.com | Use reagents with lower racemization potential; include additives. mdpi.com | DIC/HOBt, HATU/HOAt, DEPBT bachem.commdpi.com |

| Activation Time | Prolonged activation time increases the opportunity for oxazolone formation and subsequent racemization. mdpi.com | Minimize pre-activation time; add the amino component promptly. | In situ activation protocols |

| Solvent | Polar aprotic solvents like DMF can facilitate the side reaction. mdpi.com | Use less polar solvents when possible, though solubility can be a constraint. | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF) |

| Temperature | Higher temperatures accelerate the rate of epimerization. | Perform couplings at room temperature or below (0°C). | Use of an ice bath during activation/coupling |

Applications of Fmoc D Lys Teoc Oh in Complex Peptide Architecture Design

Construction of Cyclic Peptides and Peptidomimetics

Cyclization is a key strategy for imposing conformational constraints on linear peptides, often leading to enhanced biological activity, selectivity, and metabolic stability. Fmoc-D-Lys(Teoc)-OH is instrumental in methodologies for head-to-side-chain cyclization.

In situ Cyclization Strategies Facilitated by Teoc Cleavage

The synthesis of cyclic peptides using this compound involves the assembly of the linear peptide sequence on a solid support. Once the linear precursor is complete, the N-terminal Fmoc group is removed, but the peptide remains anchored to the resin. The crucial step involves the selective removal of the Teoc group from the D-Lysine side chain. This is typically achieved by treating the resin-bound peptide with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). ucl.ac.uk The fluoride ion attacks the silicon atom, initiating a β-elimination reaction that liberates the side-chain amine as a free nucleophile. thieme-connect.de

This newly exposed ε-amino group is then strategically positioned to react with the activated C-terminal carboxylic acid of the same peptide, resulting in the formation of a cyclic amide bond while the peptide is still on the solid support. This in situ or on-resin cyclization is highly efficient due to the pseudo-dilution effect of the solid support, which favors intramolecular reactions over intermolecular oligomerization. The final deprotection of any remaining acid-labile side-chain protecting groups and cleavage from the resin is performed subsequently, typically with trifluoroacetic acid (TFA), to yield the desired cyclic peptide.

| Reaction Step | Reagent/Condition | Protecting Group Affected | Purpose |

| Chain Elongation | 20% Piperidine (B6355638) in DMF | Fmoc | N-α-deprotection for linear synthesis |

| Side-Chain Deprotection | Tetrabutylammonium Fluoride (TBAF) in THF | Teoc | Exposes Lys ε-amine for cyclization ucl.ac.uk |

| On-Resin Cyclization | Coupling Agents (e.g., HBTU, DIC/Oxyma) | - | Forms cyclic amide bond |

| Final Cleavage | Trifluoroacetic Acid (TFA) with scavengers | Boc, tBu, Trt, Pbf | Cleavage from resin and removal of other side-chain protections |

Design of Constrained Peptide Analogues

The incorporation of a D-amino acid like D-Lysine into a peptide backbone introduces a specific conformational turn. When this residue is used as the branching point for cyclization, it creates a highly constrained peptide analogue. escholarship.org The defined stereochemistry of the D-Lysine residue, combined with the conformational lock imposed by the cyclic structure, significantly reduces the peptide's flexibility. This is a powerful tool in medicinal chemistry for "freezing" a specific bioactive conformation. By designing and synthesizing a library of such constrained analogues, researchers can probe the precise structural requirements for receptor binding and biological activity, leading to the development of more potent and selective peptide-based therapeutics.

Synthesis of Branched and Multi-Antennary Peptides

Branched peptides, where one or more peptide chains are attached to the side chain of a core amino acid, are used to mimic complex protein structures or to create multi-valent ligands and vaccine candidates. This compound is an ideal building block for creating such architectures due to its two distinct amine functionalities, which can be deprotected and elongated orthogonally.

Strategies for Differential Chain Elongation

The synthesis of a simple branched peptide using this compound begins with its incorporation into the primary peptide chain. The main chain can be elongated to the desired length using standard Fmoc-SPPS. At the desired point, synthesis of the main chain is paused. The Teoc group on the D-Lysine side chain is then selectively removed using fluoride ions, exposing the ε-amino group. ucl.ac.uk A second peptide chain can then be synthesized, starting from this side-chain amine, while the N-terminal of the primary chain remains protected by its Fmoc group. This allows for the creation of two distinct peptide chains originating from a single lysine (B10760008) residue.

Orthogonal Deprotection for Sequential Branching

The power of this compound lies in its compatibility within a multi-orthogonal protection scheme, which is essential for synthesizing more complex, multi-antennary peptides. ucl.ac.uk A typical orthogonal strategy involves three classes of protecting groups that can be removed under distinct chemical conditions:

Base-labile group: The Fmoc group, removed by a mild base like piperidine, for α-amine deprotection during chain elongation. thieme-connect.de

Fluoride-labile group: The Teoc group, removed by a fluoride source (e.g., TBAF, CsF), for side-chain deprotection. ucl.ac.ukethz.ch

Acid-labile groups: Groups like Boc (tert-butyloxycarbonyl) or tBu (tert-butyl), which are used to protect other amino acid side chains and are removed during the final cleavage from the resin with strong acid (TFA). nih.gov

This scheme allows for precise, sequential manipulation. For instance, a peptide backbone can be synthesized using Fmoc chemistry. The Teoc group on a lysine residue can then be removed to allow for the synthesis of a second peptide branch. Following this, an amino acid protected with a different orthogonal group (e.g., Alloc, removed by palladium catalysis) could be deprotected to grow a third branch, all before the final acid-mediated deprotection of Boc/tBu groups and cleavage from the support. This high degree of control is critical for the rational design of complex, multi-functional peptide structures.

| Protecting Group | Chemical Family | Cleavage Condition | Orthogonal To |

| Fmoc | Fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine) | Teoc, Boc, tBu, Trt |

| Teoc | Silyl-based Carbamate (B1207046) | Fluoride (e.g., TBAF, CsF) ucl.ac.ukethz.ch | Fmoc, Boc, tBu, Trt |

| Boc / tBu | tert-Butyl Carbamate / Ether | Strong Acid (e.g., TFA) | Fmoc, Teoc |

Preparation of Peptide Conjugates and Neo-Glycopeptides

The selective deprotection of the Teoc group on the D-Lysine side chain provides a unique chemical handle for attaching non-peptidic moieties, leading to the creation of peptide conjugates. After the linear peptide is synthesized on the resin, the Teoc group is removed with fluoride, exposing the ε-amino group. This amine can then be used as a nucleophilic target for conjugation with a wide variety of molecules, such as:

Carbohydrates: Activated sugars can be coupled to the lysine side chain to form neo-glycopeptides, which are valuable tools for studying carbohydrate-protein interactions and for developing vaccines.

Lipids: Fatty acids can be attached to increase the peptide's half-life in circulation or to promote membrane association.

Fluorescent Dyes or Biotin (B1667282): These labels can be conjugated for use in diagnostic assays and imaging studies.

Drug Molecules: Peptides can be used as carriers to deliver cytotoxic agents or other drugs to specific cells or tissues.

The use of this compound ensures that this conjugation occurs at a specific, predefined site within the peptide sequence, preserving the integrity of the N-terminus and other side chains. This site-specific modification is crucial for producing homogeneous conjugates with well-defined structures and predictable biological properties, a challenge that is difficult to overcome with random conjugation methods targeting natural amino acid side chains in solution. ucl.ac.ukualberta.ca

Site-Specific Labeling and Modification

The ability to introduce labels, such as fluorescent dyes or biotin, at specific positions within a peptide sequence is crucial for studying peptide-protein interactions, cellular localization, and for the development of diagnostic assays. This compound is particularly well-suited for such applications due to the unique properties of its side-chain protecting group, the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group.

The Teoc group is a carbamate-based protecting group that exhibits remarkable stability under the basic conditions used to remove the N-terminal Fmoc group during standard solid-phase peptide synthesis (SPPS). nih.govissuu.com This orthogonality is the cornerstone of its utility in site-specific modification. Once the peptide backbone is fully assembled, the Teoc group can be selectively cleaved from the ε-amino group of the D-lysine residue. This is typically achieved under mild, non-acidic conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF). nih.govchem-station.com The fluoride ion attacks the silicon atom, initiating a β-elimination reaction that liberates the free amine. chem-station.com

This selective deprotection exposes a single reactive amine on the peptide's side chain, which can then be conjugated with a variety of molecules. For instance, a fluorescent probe, a biotin molecule for affinity purification, or a polyethylene (B3416737) glycol (PEG) chain to improve pharmacokinetic properties can be attached. This strategy ensures that the modification occurs only at the desired lysine residue, preventing the random and non-specific labeling that would occur if multiple lysine residues were unprotected.

While direct examples in published literature of this compound being used for fluorescent labeling are not abundant, the principle is well-established with other orthogonally protected lysines. For example, Fmoc-Lys(Tfa)-OH, where the trifluoroacetyl (Tfa) group is base-labile but can be removed selectively, has been used to synthesize fluorescently-labeled chelating peptides. beilstein-journals.org The Teoc group offers a distinct advantage in that its removal conditions (fluoride ions) are orthogonal to a wider range of protecting groups, including those that are acid-labile (like Boc and Trt) and some that are base-labile, offering greater flexibility in the design of complex synthetic schemes. sigmaaldrich.com

| Protecting Group | Typical Deprotection Reagent | Cleavage Mechanism | Orthogonality to Fmoc |

|---|---|---|---|

| Teoc | Tetrabutylammonium fluoride (TBAF) | Fluoride-induced β-elimination | High |

| Boc | Trifluoroacetic acid (TFA) | Acidolysis | High |

| Mtt | Dilute TFA (e.g., 1-2%) in DCM | Acidolysis | High |

| ivDde | Hydrazine (B178648) (2% in DMF) | Hydrazinolysis | High |

| Alloc | Pd(PPh₃)₄ and a scavenger | Palladium-catalyzed cleavage | High |

Integration of Non-Canonical Moieties

The construction of peptides containing non-canonical or unnatural amino acids is a rapidly growing field, as these modifications can impart novel structural and functional properties, such as enhanced stability against proteolysis, constrained conformations, and new biological activities. The use of this compound can be instrumental in the synthesis of peptides that incorporate such unusual residues.

A notable example is in the synthesis of analogues of lantibiotics, a class of polycyclic antibacterial peptides characterized by the presence of the non-canonical amino acid lanthionine (B1674491). In the synthesis of analogues of the lantibiotics nisin and mutacin I, a Teoc-protected lanthionine building block was utilized. ucl.ac.uk The Teoc group, in this context, provides the necessary orthogonal protection to allow for the complex cyclization and backbone elongation steps required to form these intricate structures. ucl.ac.uk The stability of the Teoc group to the reagents used for peptide coupling and Fmoc deprotection, followed by its selective removal, is key to the successful synthesis of these complex molecules.

Furthermore, the selective deprotection of the Teoc group on a lysine side chain can serve as an anchor point for the introduction of other non-canonical moieties. After the peptide chain has been assembled, the Teoc group can be removed, and the newly exposed amine can be used to initiate the synthesis of a branch in the peptide, or to couple a pre-synthesized non-canonical amino acid or other chemical entity. This approach allows for the creation of highly complex, branched, or functionalized peptides that would be difficult to synthesize through linear elongation alone.

The research into the synthesis of Gly-Ψ[CH(CF3)NH]-peptides, which contain a trifluoromethyl-modified peptide bond isostere, also highlights the utility of the Teoc protecting group. acs.org In this work, a Teoc-protected intermediate was synthesized and its deprotection was explored, demonstrating the role of Teoc in the assembly of peptides with unusual backbone modifications. acs.org Although challenges were encountered with the fluoride-mediated deprotection in this specific context, it underscores the consideration of Teoc in strategies for synthesizing non-canonical peptides. acs.org

Fmoc D Lys Teoc Oh in Chemical Biology Research

Engineering of Bioactive Peptide Scaffolds

Modulating Conformational Preferences for Receptor Interaction

The introduction of D-amino acids, such as D-lysine from Fmoc-D-Lys(Teoc)-OH, into a peptide sequence can significantly alter its three-dimensional structure. This is because D-amino acids disrupt common secondary structures like alpha-helices and beta-sheets, which are predominantly formed by L-amino acids. This disruption can lead to novel conformational preferences, which can be advantageous for enhancing binding affinity and specificity to target receptors.

Furthermore, the Teoc protecting group on the side chain of D-lysine can be selectively removed to introduce various chemical moieties. This allows for the exploration of how different side-chain modifications impact the peptide's conformation and its subsequent interaction with a receptor. For instance, the attachment of bulky or charged groups can create new intramolecular interactions that stabilize a particular conformation favorable for receptor binding.

Enhancing Molecular Recognition through Defined Side-Chain Orientations

The precise orientation of amino acid side chains is crucial for molecular recognition events, such as a peptide binding to its protein target. By using this compound, researchers can introduce a D-lysine residue at a specific position in a peptide chain. The subsequent removal of the Teoc group provides a reactive handle for the attachment of various functional groups. This allows for the systematic variation of the side-chain's chemical nature and its spatial orientation.

This capability is particularly valuable in structure-activity relationship (SAR) studies. By synthesizing a library of peptides with different modifications at the D-lysine side chain, researchers can identify the optimal chemical features and their precise positioning required for high-affinity and selective molecular recognition.

Design of Advanced Probes for Biomolecular Studies

The versatility of this compound extends to the design of advanced probes for investigating biomolecular interactions and mechanisms. The orthogonal protection strategy is key to the site-specific incorporation of reporter groups, such as fluorescent dyes and isotopic labels.

Fluorescently-Labeled Peptides and Bioconjugates

Fluorescently-labeled peptides are indispensable tools for a wide range of biological and chemical research applications, including enzyme assays and cellular imaging. issuu.com The use of this compound facilitates the precise placement of a fluorescent dye within a peptide sequence. After the peptide backbone is assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS), the Teoc group can be selectively cleaved to expose the lysine (B10760008) side-chain amine for conjugation with a fluorescent probe. iris-biotech.de

This approach ensures that the fluorescent label is attached at a defined position, which is critical for minimizing potential interference with the peptide's biological activity and for accurate interpretation of experimental results. This method is used to create targeted probes for studying protein interactions and functions. chemimpex.com

| Probe Type | Reporter Group | Application | Reference |

| Enzyme Substrate | Mca/Dnp | Protease activity assays | sigmaaldrich.com |

| Cellular Imaging Probe | FITC | Tracking peptide localization | medchemexpress.com |

| Binding Assay Probe | EDANS/Dabcyl | Quantifying protein-peptide interactions | sigmaaldrich.com |

Isotopic Labeling for Structural and Mechanistic Investigations

Isotopic labeling of peptides is a powerful technique for structural studies by nuclear magnetic resonance (NMR) spectroscopy and for elucidating reaction mechanisms. This compound can be synthesized with isotopically labeled atoms (e.g., ¹³C, ¹⁵N) within the lysine backbone or the Teoc group.

Incorporating these labeled building blocks into a peptide allows researchers to track specific atoms during a biological process or to obtain detailed structural information about the peptide and its interactions with other molecules. The selective removal of the Teoc group also permits the introduction of isotopically labeled tags at the lysine side chain.

Development of Peptidomimetics with Enhanced Properties

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve their therapeutic properties, such as stability against enzymatic degradation and enhanced bioavailability. researchgate.net The incorporation of D-amino acids is a common strategy in peptidomimetic design, and this compound is a valuable tool in this context.

Strategies for Improved Enzymatic Stability

A primary challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. lifetein.com.cn The incorporation of non-natural D-amino acids, such as D-lysine, is a well-established strategy to overcome this limitation. lifetein.comjpt.com Peptides containing D-amino acids exhibit increased resistance to enzymatic degradation, which significantly extends their in vivo half-life. lifetein.com.cnlifetein.com This enhanced stability is attributed to the stereochemistry of D-amino acids, which are not readily recognized by the active sites of most endogenous proteases that are stereospecific for L-amino acids. lifetein.comnih.gov

This compound serves as a key building block for introducing D-lysine into a peptide sequence during solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group on the alpha-amino position allows for standard SPPS protocols, while the Teoc (2-(trimethylsilyl)ethoxycarbonyl) group protects the epsilon-amino group of the lysine side chain. iris-biotech.deissuu.com The Teoc group is stable under the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin, providing orthogonal protection. iris-biotech.dehighfine.comhighfine.com This allows for the specific deprotection of the Teoc group at a desired stage to enable further modification of the lysine side chain, if required. iris-biotech.de

The presence of the D-lysine residue introduced via this compound can significantly hinder the action of proteases at or near the modification site. lifetein.com.cn Studies have shown that even a single D-amino acid substitution can dramatically increase a peptide's resistance to proteolysis. lifetein.com.cn For instance, peptides with D-amino acids at their N- and C-termini have demonstrated complete stability in human serum. lifetein.com.cn

Modulation of Receptor Binding Affinity and Selectivity

The three-dimensional structure of a peptide is critical for its interaction with biological receptors. jpt.com The introduction of a D-amino acid, such as D-lysine from this compound, alters the local and potentially the global conformation of a peptide. This modification can have a profound impact on the peptide's binding affinity and selectivity for its target receptor. jpt.com

The altered stereochemistry at a specific position can lead to several outcomes:

Enhanced Binding Affinity: The D-amino acid may orient the surrounding side chains in a more favorable conformation for interaction with the receptor's binding pocket, leading to a tighter and more potent interaction.

Altered Selectivity: The conformational change may decrease binding to off-target receptors while maintaining or enhancing affinity for the desired target, thus improving the peptide's selectivity profile.

Reduced Binding Affinity: Conversely, the D-amino acid might introduce a steric clash or disrupt a crucial hydrogen bond network, leading to a decrease in binding affinity. jpt.com

Therefore, the use of this compound allows for the systematic exploration of the stereochemical requirements at a specific lysine position within a peptide sequence. By comparing the biological activity of the D-lysine containing peptide with its all-L-amino acid counterpart, researchers can gain valuable insights into the structure-activity relationship and design peptides with optimized receptor interaction profiles.

Contribution to Unnatural Amino Acid Incorporation Libraries

This compound is a component of the broader toolkit of unnatural amino acids (UAAs) used to create libraries of modified peptides. nih.gov These libraries are powerful tools in drug discovery and chemical biology for screening vast numbers of peptide variants to identify candidates with desired properties, such as enhanced stability, improved receptor binding, or novel biological functions. google.com

The availability of orthogonally protected D-amino acid building blocks like this compound is crucial for the construction of these libraries. issuu.com The Teoc protecting group on the side chain is particularly useful as it is stable to the conditions used for both Fmoc and Boc (tert-butyloxycarbonyl) protecting group removal, offering an additional layer of orthogonal protection. iris-biotech.dehighfine.com This allows for site-specific modification of the lysine side chain after its incorporation into the peptide, further expanding the diversity of the library.

The incorporation of UAAs, including D-amino acids, can be achieved through various methods, including solid-phase peptide synthesis and, more recently, through the expansion of the genetic code in living organisms. iris-biotech.de While this compound is primarily used in chemical synthesis, the insights gained from studying peptides containing this UAA can inform the design of genetically encoded libraries. For instance, enhancing the cellular uptake of UAAs by using their methylester forms has been shown to significantly improve the yield of UAA-incorporated proteins. nih.gov

By providing a means to introduce a D-amino acid with a modifiable side chain, this compound contributes to the generation of diverse peptide libraries that are essential for exploring novel chemical and biological space.

Future Perspectives and Research Horizons for Fmoc D Lys Teoc Oh

Innovations in Deprotection Chemistry for Enhanced Selectivity

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group is a carbamate (B1207046) used to protect amines, particularly the side chain of lysine (B10760008) in peptide synthesis. chem-station.com It is known for its stability towards a range of chemical conditions, including those used for the removal of other common protecting groups. chem-station.comhighfine.com Deprotection is most often accomplished using fluoride (B91410) reagents, such as tetrabutylammonium (B224687) fluoride (TBAF), which trigger a β-elimination reaction. chem-station.comrsc.org

A key area of future research is the development of new deprotection strategies that offer even greater selectivity. While the Teoc group is largely orthogonal to the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, its stability towards acid is not absolute. iris-biotech.de Some studies report that trifluoroacetic acid (TFA), commonly used in the final cleavage step of Boc-based solid-phase peptide synthesis (SPPS), can also remove the Teoc group. highfine.comuzh.ch This lack of complete orthogonality can limit its application in certain synthetic strategies.

Innovations are being explored to refine deprotection conditions. This includes the investigation of alternative fluoride sources and cocktails, such as mixtures of TBAF and cesium fluoride (CsF), which have been shown to accelerate cleavage rates for similar silicon-based protecting groups. nih.gov Another avenue of research involves the use of Lewis acids to promote deprotection, which could offer a non-fluoride-based removal method. umich.edu The goal is to identify conditions that are highly specific to the Teoc group, leaving other protecting groups and sensitive functionalities within the peptide completely intact.

Table 1: Comparison of Deprotection Reagents for Teoc Group

| Reagent/Condition | Mechanism | Selectivity & Remarks | Citation |

| Tetrabutylammonium Fluoride (TBAF) | Fluoride-induced β-elimination | Standard method; highly effective but can have side reactions depending on the substrate. | chem-station.comrsc.org |

| Trifluoroacetic Acid (TFA) | Acidolysis | Can cleave Teoc, limiting orthogonality with Boc-SPPS strategies. | highfine.comuzh.ch |

| TBAF/CsF Mixtures | Fluoride-induced β-elimination | May offer accelerated cleavage kinetics compared to TBAF alone. | nih.gov |

| Lewis Acids (e.g., ZnBr₂) | Acid-promoted removal | A potential alternative to fluoride-based methods, offering a different selectivity profile. | umich.edu |

Integration into Automated Synthesis Platforms for High-Throughput Research

The use of Fmoc-protected amino acids is the cornerstone of modern automated solid-phase peptide synthesis (SPPS). The integration of Fmoc-D-Lys(Teoc)-OH into these platforms is critical for high-throughput screening and the rapid production of peptide libraries. The stability of the Teoc group to the piperidine (B6355638) solutions used for Fmoc group removal makes it compatible with the iterative cycles of automated synthesis. beilstein-journals.orgresearchgate.net

The primary challenge for full automation lies in the final deprotection and cleavage step. Standard automated protocols often use a single strong acid cocktail (e.g., TFA-based) to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups. As the Teoc group has some lability in strong acid, this can lead to premature deprotection if not carefully managed. iris-biotech.de

Future research will focus on developing automated protocols that incorporate a distinct, orthogonal deprotection step for the Teoc group. This could involve an on-resin fluoride treatment step after the peptide chain has been fully assembled but before the final acid cleavage. Alternatively, the peptide can be cleaved from the resin with the Teoc group intact, followed by a solution-phase deprotection step. Optimizing these workflows for automation will enable the efficient, high-throughput synthesis of complex peptides containing selectively addressable lysine residues.

Exploration of Novel Bioconjugation Chemistries Leveraging Teoc Reactivity

The primary value of this compound in bioconjugation is its ability to serve as a masked reactive site. After the peptide backbone is synthesized, the selective removal of the Teoc group uncovers the lysine's primary amine. This amine is a powerful nucleophile that can be used as a handle for attaching a wide variety of molecules, including fluorophores, imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. uzh.ch

Future explorations in this area will move beyond simple amine chemistry. Researchers are investigating novel chemistries that can be performed on the newly deprotected lysine. This could involve:

Enzyme-mediated ligation: Using enzymes to attach other molecules to the lysine amine with high specificity.

Click chemistry: Modifying the deprotected amine with a bioorthogonal handle (like an azide (B81097) or alkyne) to enable highly efficient and specific click reactions.

Site-specific dual labeling: Using the Teoc group in conjunction with other orthogonal protecting groups to allow for the sequential labeling of a peptide at two or more distinct sites.

One study demonstrated this principle by coupling biotin (B1667282) and a pentapeptide to a histidine derivative after the selective removal of a Teoc group, highlighting its utility in creating complex biomolecular constructs. uzh.ch

Expanding the Scope of Peptidomimetic Design and Applications

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, or higher receptor specificity. mdpi.comslideshare.net The incorporation of this compound is a powerful tool in peptidomimetic design for several reasons.

Proteolytic Stability: The use of a D-amino acid (D-Lysine) instead of the natural L-isomer inherently increases the peptide's resistance to degradation by proteases.

Side-Chain Modification: The Teoc-protected side chain allows for the introduction of non-peptidic elements after the main backbone has been synthesized. mdpi.com This enables the creation of hybrid molecules, such as lipopeptides (by attaching a fatty acid) or glycopeptides (by attaching a carbohydrate), which can have dramatically different pharmacological properties.

Conformational Control: The selective modification of the lysine side chain can be used to introduce conformational constraints, such as by cyclizing the peptide through an amide bond between the lysine side chain and the peptide's C-terminus. mdpi.com Such constraints are crucial for locking the peptide into a bioactive conformation, often leading to higher potency and selectivity. chemdiv.com

Future research will leverage these features to design sophisticated peptidomimetics for therapeutic and diagnostic applications, including novel antimicrobial agents and modulators of protein-protein interactions. mdpi.comchemdiv.com

Computational Approaches for Predicting Synthesis Outcomes and Peptide Conformations

Computational modeling is becoming an indispensable tool in peptide science. biophysics.org For peptides containing non-standard residues like this compound, computational approaches can provide valuable insights that guide experimental work.

Predicting Peptide Conformations: Molecular dynamics (MD) simulations and docking studies can predict how a peptide containing a modified D-Lysine will fold and interact with its biological target. mdpi.comnih.gov For example, computational modeling was used to explain the difference in activity between two diastereomeric cyclic peptides containing β³-Lysine by analyzing their binding poses and hydrogen bond networks within an opioid receptor. mdpi.com Such analyses can predict which modifications are likely to enhance binding affinity and specificity.

Aiding Covalent Inhibitor Design: Computational tools are being developed to model the formation of covalent bonds between a modified peptide and its protein target. nih.gov A framework called CovPepDock has been used to design peptides that can covalently bind to a target lysine on a protein, and similar methods could be applied to peptides containing a reactive, deprotected D-Lysine. nih.gov

Modeling Synthesis and Deprotection: While less common, computational methods could in the future be used to predict challenges in peptide synthesis. This might include modeling the effect of the bulky Teoc group on coupling efficiency or predicting the energetics of different deprotection pathways to identify the most selective conditions.

These in silico techniques allow researchers to screen designs and prioritize synthetic targets, saving significant time and resources in the development of new peptide-based molecules. biophysics.org

Q & A

Q. What are the optimal synthetic conditions for incorporating Fmoc-D-Lys(Teoc)-OH into solid-phase peptide synthesis (SPPS)?

Methodological Answer: this compound requires careful handling due to its orthogonal protection strategy. The Fmoc group (α-amino) is typically removed with piperidine (20% in DMF), while the Teoc (triethylsilyloxycarbonyl) group (ε-amino) is cleaved selectively using fluoride-based reagents like tetrabutylammonium fluoride (TBAF) . Solubility in DMF or DMSO (≥50 mg/mL) is critical for efficient coupling; pre-activation with HBTU/HOBt or OxymaPure/DIC improves reaction efficiency . Monitor coupling completion via Kaiser or chloranil tests to avoid incomplete incorporation.

Q. How should this compound be purified post-synthesis, and what analytical methods validate its purity?

Methodological Answer: Purification typically involves reverse-phase HPLC using a C18 column with gradients of acetonitrile/water (0.1% TFA). Confirm purity (>98%) via HPLC and characterize structure using ESI-MS or MALDI-TOF for molecular weight verification . NMR (¹H and ¹³C) confirms regioselectivity of Teoc and Fmoc protection, particularly the ε-amine modification .

Q. What storage conditions ensure the stability of this compound?

Methodological Answer: Store the compound at room temperature in a desiccator, protected from light and moisture. Prolonged exposure to humidity may hydrolyze the Teoc group, while elevated temperatures (>25°C) can degrade the Fmoc moiety . For long-term stability (>6 months), consider storage at -20°C under inert gas .

Advanced Research Questions

Q. How can researchers address side reactions (e.g., premature deprotection or aggregation) during SPPS with this compound?

Methodological Answer: Premature deprotection of Teoc may occur under basic conditions (e.g., prolonged piperidine exposure). To mitigate:

- Limit Fmoc deprotection cycles to 2 × 5 min in piperidine/DMF .

- Use low-aggregation solvents like DCM:DMF (1:1) for hydrophobic peptide segments.

- Add chaotropic agents (e.g., 0.1 M HOBt) to reduce β-sheet formation .

Monitor ε-amine integrity via LC-MS after Teoc cleavage to detect unintended modifications .

Q. What orthogonal protection strategies are compatible with this compound for synthesizing branched or cyclic peptides?

Methodological Answer: Teoc’s fluoride sensitivity allows orthogonal pairing with acid-labile (e.g., Boc), photolabile (e.g., NVOC), or enzyme-labile groups. For example:

Q. How can researchers characterize the spatial orientation of this compound in peptide conjugates?

Methodological Answer:

Q. What role does this compound play in synthesizing peptide-drug conjugates (PDCs) or fluorescent probes?

Methodological Answer: The Teoc group enables site-specific functionalization of ε-amine for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.